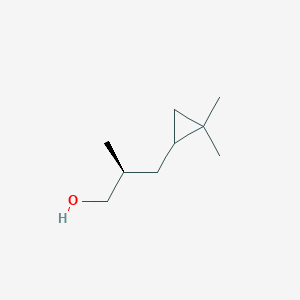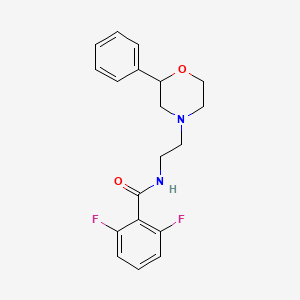
Cyclopropyl(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group, a pyrrolidine ring, a methanone functional group, and a 6-methylpyridin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The cyclopropyl group and the pyrrolidine ring would likely contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the methanone group could potentially undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .Scientific Research Applications
Novel Synthesis and Properties
A study by Mitsumoto and Nitta (2004) focuses on the synthesis and properties of novel organic compounds, showcasing the potential of cyclopropyl and related structures in facilitating unique reactions under specific conditions, such as photoirradiation and thermal processes. This research demonstrates the application of cyclopropyl derivatives in organic synthesis, highlighting their ability to participate in oxidation reactions with high efficiency (Mitsumoto & Nitta, 2004).
Inhibition Mechanisms
The work by Frank et al. (1989) delves into the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, revealing the intricate interactions between cyclopropyl compounds and enzyme activity. This research offers insights into the structural and functional implications of cyclopropyl derivatives in biochemical pathways, providing a foundation for developing mechanism-based inhibitors (Frank et al., 1989).
Molecular Structure Analysis
Lakshminarayana et al. (2009) conducted a molecular structure analysis of a compound closely related to the target molecule, which was synthesized and characterized, including by X-ray diffraction. This study underscores the relevance of cyclopropyl derivatives in the field of crystallography and molecular design, offering detailed insights into their structural characteristics (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) explored the synthesis and molecular docking study of new compounds incorporating oxazole, pyrazoline, and pyridine with cyclopropyl analogs, assessing their anticancer and antimicrobial activities. This investigation highlights the potential therapeutic applications of cyclopropyl derivatives, demonstrating their bioactivity against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Biological Evaluation
Dappen et al. (2010) synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid, evaluating their role as competitive antagonists for the NMDA receptor. This study provides a glimpse into the neuropharmacological applications of cyclopropyl derivatives, contributing to the development of novel NMDA receptor antagonists with potential therapeutic benefits (Dappen et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-2-4-13(15-10)18-12-7-8-16(9-12)14(17)11-5-6-11/h2-4,11-12H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLSFGWJQSJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746094.png)
![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2746095.png)




![(2Z)-3-(4-methoxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2746104.png)
![1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2746106.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2746108.png)
![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2746110.png)
![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)
![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![2-Methyl-4-(((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2746116.png)